

Sophoraflavanone H: A Technical Guide to Structural Elucidation and Stereochemistry

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Compound of Interest

Compound Name: Sophoraflavanone H

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Introduction

Sophoraflavanone H is a complex polyphenol natural product isolated from the root of *Sophora moorcroftiana*.^{[1][2]} Structurally, it is a fascinating hybrid molecule, uniquely composed of a prenylated flavanone moiety linked to a 2,3-diaryl-2,3-dihydrobenzofuran lignan.^{[1][2][3][4]} This novel "flavonostilbene" architecture has garnered significant interest in the scientific community.^[4] **Sophoraflavanone H** and its analogues are considered promising lead compounds for drug development, having demonstrated notable biological activities, including antibacterial effects against methicillin-resistant *Staphylococcus aureus* (MRSA) and cytotoxicity towards human oral tumor cell lines.^[2]

While initial spectroscopic analysis successfully determined the compound's planar structure and the relative stereochemistry of its chiral centers, the absolute configuration at two key positions within the dihydrobenzofuran ring remained unconfirmed by nonempirical methods.^{[1][2]} The definitive elucidation of its complete three-dimensional structure was only recently achieved through a stereocontrolled total synthesis, which unambiguously established its absolute stereochemistry.^{[1][3][4]} This guide provides an in-depth overview of the key data, experimental methodologies, and logical workflow involved in the complete structural determination of **Sophoraflavanone H**.

Data Presentation

Quantitative data is essential for the characterization and synthesis of natural products. The following tables summarize the key spectroscopic, chiroptical, and biological data for **Sophoraflavanone H** and related compounds.

Table 1: Spectroscopic Data for Sophoraflavanone H

Definitive NMR assignments are critical for structural confirmation. While the primary literature provides exhaustive data, the following represents the expected structure for reporting ^1H and ^{13}C NMR data for **Sophoraflavanone H**. Researchers should consult the primary publication (Murakami, H., et al. Org. Lett. 2020, 22(10), 3820-3824) for precise chemical shifts (δ) and coupling constants (J).

Position	^{13}C NMR (δ , ppm)	^1H NMR (δ , ppm, J in Hz)
Flavanone Moiety		
2	Value	Value (dd, J = *, *)
3	Value	Value (m)
4	Value	-
...
Dihydrobenzofuran Moiety		
7''	Value	Value (d, J = *)
8''	Value	Value (d, J = *)
...

Table 2: Chiroptical Data for Sophoraflavanone H

Optical rotation is a key physical constant for chiral molecules, indicating the direction in which it rotates plane-polarized light.[5] The specific rotation value was essential for comparing the synthesized molecule to the natural product.

Compound	Parameter	Value	Conditions
Natural Sophoraflavanone H	Specific Rotation [α]D	Value	(c, solvent, T)
Synthetic Sophoraflavanone H	Specific Rotation [α]D	Value	(c, solvent, T)

Note: Specific values are reported in the experimental data of the primary synthesis literature.

Table 3: Biological Activity of Sophoraflavanone H and Related Analogues

Sophoraflavanone H and its chemical relatives exhibit significant biological activities. The data below is compiled from various studies and demonstrates the potential of this class of compounds.

Compound	Activity Type	Assay/Target	Result (MIC / IC ₅₀)
Sophoraflavanone H	Antibacterial	Methicillin-resistant <i>S. aureus</i> (MRSA)	Activity reported[2]
Sophoraflavanone H	Antibacterial	Vancomycin-resistant <i>Enterococcus</i> (VRE)	Activity reported[2]
Sophoraflavanone H	Cytotoxicity	Human oral tumor cell lines (HSC-2, HSG)	Activity reported[2]
Sophoraflavanone B	Antibacterial	Methicillin-resistant <i>S. aureus</i> (MRSA)	15.6 - 31.25 $\mu\text{g/mL}$ [3]
Sophoraflavanone G	Antibacterial	Methicillin-resistant <i>S. aureus</i> (MRSA)	3.9 $\mu\text{g/mL}$ (MIC ₉₀)[6]

Experimental Protocols & Methodologies

The definitive structural elucidation of **Sophoraflavanone H** relied on a combination of modern spectroscopic techniques and, most critically, a multi-step total synthesis.

Isolation and Initial Spectroscopic Analysis

- Source: The compound was originally isolated from the roots of the plant *Sophora moorcroftiana*.^{[1][2]}
- Methodology: Standard phytochemical isolation techniques, such as solvent extraction followed by column chromatography, are used to purify the natural product.
- Structural Analysis:
 - Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula.
 - NMR Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOE) NMR experiments were conducted to establish the planar structure and the relative stereochemistry of the chiral centers.^{[1][2]} Specifically, Nuclear Overhauser Effect (NOE) experiments were crucial for determining the spatial proximity of protons and thus the relative orientation of substituents.^{[1][2]}
 - Circular Dichroism (CD) Spectroscopy: Comparison of the CD spectrum of **Sophoraflavanone H** with known flavanones and dihydrobenzofuran lignans allowed for the initial assignment of the absolute configuration at the C-2 position of the flavanone ring.^{[1][2]} However, this method was insufficient to assign the stereocenters at C-7''' and C-8'''.

Confirmation by Total Synthesis

The ambiguity in the absolute stereochemistry of the dihydrobenzofuran moiety necessitated a total synthesis approach. This allowed for the creation of specific stereoisomers for direct comparison with the natural product, leading to an unambiguous assignment.^[1]

- Overall Strategy: A stepwise construction of the two core heterocyclic rings was employed.^[2]
- Key Methodologies:
 - Dihydrobenzofuran Ring Construction: The highly substituted 2,3-diaryl-2,3-dihydrobenzofuran core was constructed using a Rhodium-catalyzed asymmetric intramolecular C–H insertion reaction.^{[1][2][3]} This key step proceeded with high

diastereoselectivity and enantioselectivity, enabling precise control over the formation of the chiral centers corresponding to C-7''' and C-8'''.[4]

- Flavanone Ring Construction: The flavanone ring was synthesized via a selective oxy-Michael reaction of a chalcone derivative.[1][2][3] This conjugate addition reaction is a reliable method for forming the chromanone core of the flavanone structure.

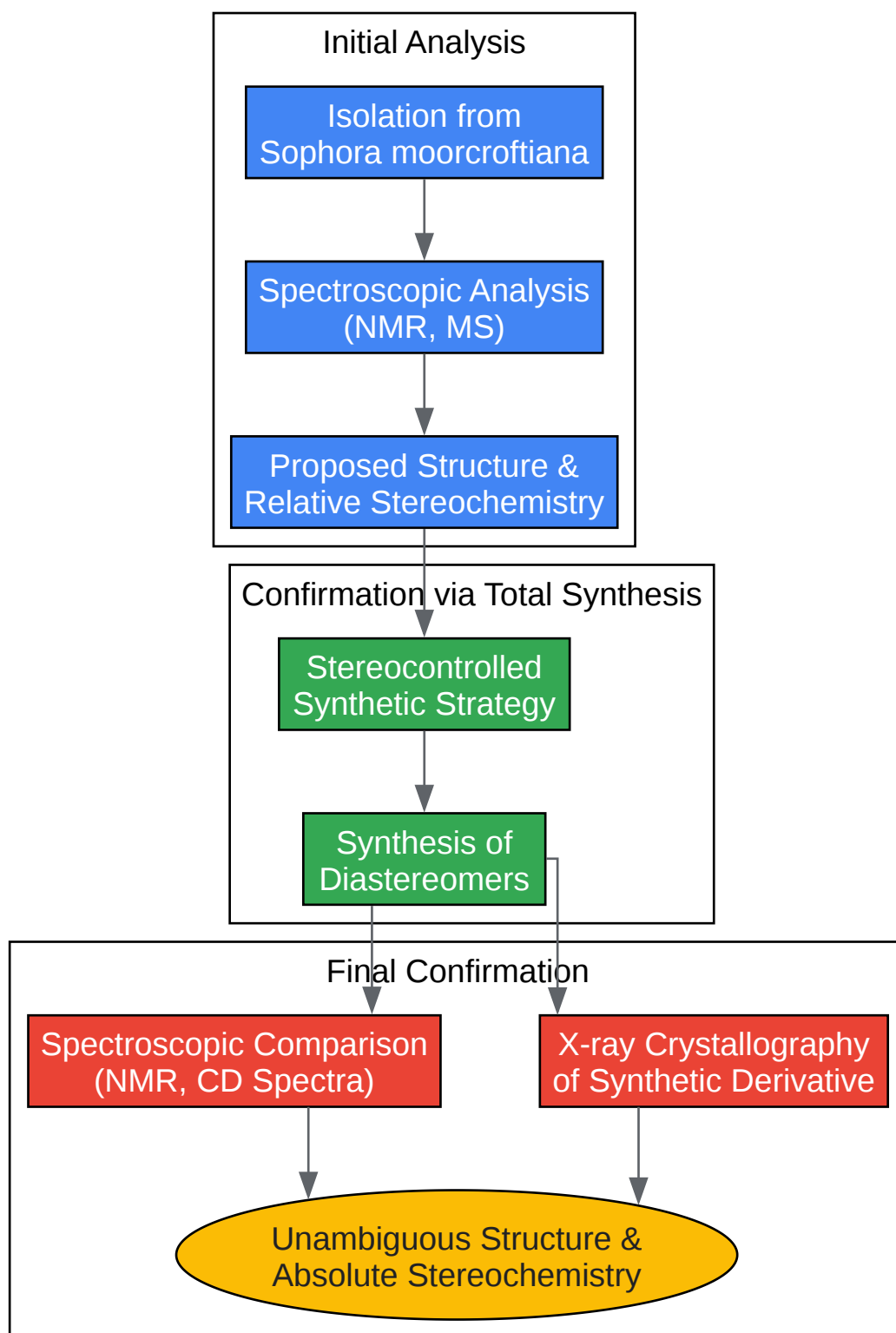
Final Stereochemical Assignment

- Methodology: With the successful synthesis of **Sophoraflavanone H** and its diastereomer, a direct comparison was possible.[1] The final, definitive proof of the absolute configuration was achieved through:
 - X-ray Crystallographic Analysis: A suitable crystalline derivative of the synthetic material was subjected to single-crystal X-ray diffraction.[2][3] This technique provided an unequivocal three-dimensional map of the molecule, confirming the absolute configuration of all stereocenters.
 - Comparative CD and NMR Spectroscopy: The spectroscopic data (NMR, CD) of the synthetic compound was compared to that of the natural isolate, ensuring they were identical and confirming the success of the synthesis.[2][3]

Visualizations: Workflows and Pathways

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical progression of experiments and analyses undertaken to determine the complete structure of **Sophoraflavanone H**.

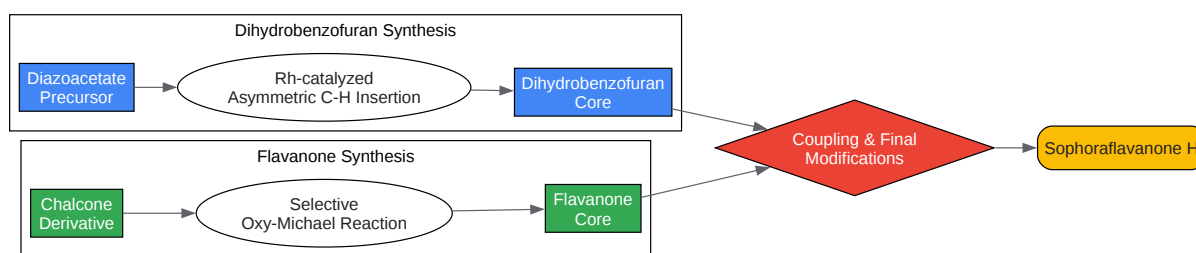


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Caption: Logical workflow for the structural elucidation of **Sophoraflavanone H**.

Key Steps in the Total Synthesis of Sophoraflavanone H

This diagram outlines the core chemical transformations used to construct the two main heterocyclic systems of the molecule.



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Caption: Simplified workflow of the key synthetic reactions.

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